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Compound of Interest

Compound Name: Hept-4-EN-6-YN-1-OL

Cat. No.: B1148483 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the

polyunsaturated alcohol, Hept-4-en-6-yn-1-ol. Designed for researchers, scientists, and

professionals in the field of drug development, this document details the predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this

compound. The guide also outlines the standard experimental protocols for acquiring such

data.

Hept-4-en-6-yn-1-ol, with the molecular formula C₇H₁₀O and a molecular weight of 110.15

g/mol , is a versatile organic building block featuring a primary alcohol, a carbon-carbon double

bond, and a terminal carbon-carbon triple bond.[1][2] This unique combination of functional

groups makes it a valuable intermediate in organic synthesis. A thorough understanding of its

spectroscopic characteristics is crucial for its identification and utilization in complex synthetic

pathways.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Hept-4-en-6-yn-1-ol
based on established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~3.6 Triplet 2H H-1

~1.7 Quintet 2H H-2

~2.3 Quartet 2H H-3

~5.6 Multiplet 1H H-4 or H-5

~5.4 Multiplet 1H H-4 or H-5

~2.8 Singlet 1H H-7

~1.5-2.5 Broad Singlet 1H OH

¹³C NMR (Predicted)

Chemical Shift (δ) ppm Carbon Assignment

~62 C-1

~32 C-2

~23 C-3

~125 C-4 or C-5

~130 C-4 or C-5

~80 C-6

~70 C-7

Infrared (IR) Spectroscopy
The IR spectrum of Hept-4-en-6-yn-1-ol is expected to exhibit characteristic absorption bands

corresponding to its functional groups.[1]
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Wavenumber (cm⁻¹) Functional Group Description

3200-3600 (broad) O-H Alcohol stretch

~3300 (sharp, medium) C-H Alkyne sp-C-H stretch

3020-3100 (medium) C-H Alkene sp²-C-H stretch

2850-2960 (medium) C-H Alkane sp³-C-H stretch

2100-2260 (weak, sharp) C≡C Alkyne stretch

1640-1680 (weak) C=C Alkene stretch

Mass Spectrometry (MS)
The mass spectrum of Hept-4-en-6-yn-1-ol is predicted to show a molecular ion peak and

characteristic fragmentation patterns of an unsaturated alcohol.

m/z Ion Fragmentation Pathway

110 [M]⁺ Molecular Ion

92 [M-H₂O]⁺ Dehydration

79 [M-CH₂OH]⁺ Alpha-cleavage

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of Hept-4-en-6-yn-1-ol in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:

Tune and shim the spectrometer to the lock signal of the deuterated solvent.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As Hept-4-en-6-yn-1-ol is a liquid, a neat spectrum can be obtained by

placing a thin film of the compound between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.
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Place the sample on the salt plates and acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The data is collected over the mid-IR range (typically 4000-400 cm⁻¹).

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct injection or through a gas chromatograph (GC-MS) for volatile

compounds.

Ionization: Utilize a suitable ionization technique, most commonly Electron Ionization (EI) for

this type of molecule.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak will confirm the molecular weight, and the fragmentation pattern

provides structural information.

Visualizations
Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of Hept-4-
en-6-yn-1-ol. The provided data and protocols are intended to aid in the synthesis,

identification, and application of this important chemical entity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1148483?utm_src=pdf-body
https://www.benchchem.com/product/b1148483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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